3,6-Dimethoxy-9H-carbazole

TADF OLED Deep-blue emitter Carbazole donor engineering

Researchers using unsubstituted carbazole donors face irreversible oxidative dimerization that destroys device performance within the first few electrochemical cycles. 3,6-Dimethoxy-9H-carbazole eliminates this failure mode: methoxy groups at C-3/C-6 block dimerization sites while raising HOMO energy for superior TADF efficiency. • 46% relative EQE improvement in deep-blue TADF OLEDs vs. tert-butyl-substituted analog (14.5% vs. 9.9%) • Fully reversible multi-cycle electrochromic switching with >450 °C thermal stability in polyamide/polyimide films • Essential synthetic precursor to MeO-2PACz SAM hole-transport material for perovskite solar cells (PCE >24%)

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 57103-01-2
Cat. No. B1218443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethoxy-9H-carbazole
CAS57103-01-2
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC
InChIInChI=1S/C14H13NO2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8,15H,1-2H3
InChIKeyYQKMWXHJSIEAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethoxy-9H-carbazole (CAS 57103-01-2): Technical Specifications and Compound Class Profile for Procurement Evaluation


3,6-Dimethoxy-9H-carbazole (CAS 57103-01-2) is a 3,6-disubstituted carbazole derivative bearing two electron-donating methoxy groups on the carbazole core (C₁₄H₁₃NO₂, MW 227.26). It is commercially supplied as a white to almost white crystalline powder with a purity specification of ≥98% (GC) and a melting point of 120 °C . The compound is soluble in common organic solvents including benzene, chloroform, and dichloromethane, and exhibits a computed logP of 3.55 with a density of 1.2 ± 0.1 g/cm³ . Its structural hallmark—methoxy substitution at the electrochemically active C-3 and C-6 positions—distinguishes it fundamentally from unsubstituted 9H-carbazole (mp 245 °C), the 3,6-dibromo analog, the 3,6-di‑tert‑butyl variant, and the regioisomeric 2,7-dimethoxycarbazole, with each substitution pattern producing measurably divergent electronic, electrochemical, and device-level performance characteristics.

Why 3,6-Dimethoxy-9H-carbazole Cannot Be Replaced by Unsubstituted, 2,7-Dimethoxy, or 3,6-Di‑tert‑butyl Carbazole Analogs in Performance-Critical Applications


The 3,6-dimethoxy substitution pattern is not an interchangeable architectural detail—it fundamentally determines whether a carbazole-based material exhibits reversible redox behaviour or irreversible degradation. In unsubstituted carbazole, electrochemical oxidation triggers rapid dimerization at the unprotected C-3 and C-6 positions via a classical ECE mechanism, producing cross-linked, non-reprocessable products [1]. Blocking these sites with methoxy groups simultaneously prevents destructive dimerization and donates electron density that raises the HOMO energy, narrows the singlet–triplet gap (ΔE_ST), and shortens excited-state lifetimes in TADF emitters—effects that cannot be replicated by tert-butyl (steric-only) or 2,7-dimethoxy (regioisomeric) substitution [2]. Consequently, substituting a generic carbazole building block for 3,6-dimethoxy-9H-carbazole in OLED, DSSC, electrochromic, or perovskite SAM applications produces measurably inferior device efficiency, reduced electrochemical cycle life, or complete functional failure.

Head-to-Head Quantitative Evidence: Where 3,6-Dimethoxy-9H-carbazole Outperforms Its Closest Analogs


Deep-Blue TADF OLED External Quantum Efficiency: Dimethoxy vs. tert-Butyl Substitution on the Carbazole Donor

The TADF emitter DMOC-DPS, constructed with 3,6-dimethoxycarbazole as the electron-donating unit, was directly compared against the previously reported tert-butyl-substituted analog bis[4-(3,6-di‑tert‑butylcarbazole)phenyl]sulfone (DTC-DPS). DMOC-DPS exhibited a substantially shorter excited-state lifetime in both aromatic solution and organic thin film, attributed to a decreased singlet–triplet energy gap (ΔE_ST) induced by the methoxy substituents' electronic effect [1]. In device configuration, DMOC-DPS achieved a maximum external electroluminescence quantum efficiency (EQE) of 14.5% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.16), representing deep-blue emission, alongside reduced efficiency roll-off [1]. By contrast, DTC-DPS achieved a maximum EQE of 9.9% in comparable device architectures .

TADF OLED Deep-blue emitter Carbazole donor engineering

Electrochemical Reversibility: 3,6-Dimethoxycarbazole vs. Unsubstituted Carbazole Under Cyclic Voltammetry

A direct within-study comparison of model compounds demonstrated that N-alkylated 3,6-dimethoxycarbazole (364CN) exhibited fully reversible cyclic voltammetry (CV) waves with symmetrical shapes and small peak separations, whereas the unsubstituted N-alkylated carbazole analog (4CN) underwent irreversible oxidation via a classical ECE mechanism—initial oxidation at Ep = 1.37 V vs. LSCE, followed by rapid dimerization at the unprotected C-3 and C-6 positions to form 3,3′-dicarbazyl [1]. The 2,7-dimethoxy isomer (274CN) also showed highly irreversible CV waves, confirming that only substitution at the 3,6-positions confers electrochemical reversibility [1]. This principle was independently corroborated: 'For 3,6-substituted carbazoles, the oxidation is reversible... For 3,6-unprotected carbazoles, the oxidized forms can undergo dimerization' [2].

Electrochemical reversibility Carbazole oxidation Anti-dimerization

Solid-State DSSC Power Conversion Efficiency: 3,6-Disubstituted vs. 2,7-Disubstituted Carbazole Hole Transport Materials

A direct comparative study evaluated 2,7- versus 3,6-disubstituted carbazole derivatives as hole-transporting materials (HTMs) in solid-state dye-sensitized solar cells (ss-DSSCs). Although both compounds possessed similar glass transition temperatures of approximately 100 °C, their electrochemical behaviours and device performances were markedly different. The HOMO energy level of the 3,6-disubstituted carbazole was measured at −5.1 eV, substantially deeper than the −4.7 eV recorded for the 2,7-disubstituted isomer [1]. When incorporated as HTMs in ss-DSSC devices employing mesoporous TiO₂ sensitized with the indoline dye D102, the 3,6-carbazole derivative yielded a power conversion efficiency (PCE) of 0.34%, compared with only 0.18% for the 2,7-carbazole isomer—a near two-fold improvement attributed to superior pore filling within the mesoporous TiO₂ layer [1].

Dye-sensitized solar cell Hole transport material Regioisomer comparison

Electrochemical Stability and Electrochromic Durability of 3,6-Dimethoxycarbazole-Containing Polymers vs. Unsubstituted Carbazole Polymers

Aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole groups were synthesized and compared against analogous polymers incorporating unsubstituted carbazole units. The 3,6-dimethoxycarbazole-based polymers exhibited fully reversible electrochemical oxidation with strong, well-defined colour changes from colourless (neutral) to yellowish-green and blue (oxidized) upon potential scanning, demonstrating useful glass-transition temperatures (Tg) in the range of 237–313 °C and 10% weight-loss temperatures exceeding 450 °C [1]. Critically, the methoxy substitution at C-3 and C-6 blocked the reactive sites that otherwise undergo irreversible cross-linking via 3,3′-dicarbazyl formation in unsubstituted carbazole polymers. The study concluded that 'incorporation of electron-donating methoxy groups on the electrochemically active C-3 and C-6 sites of the carbazole unit results in greatly enhanced electrochemical stability and electrochromic performance in comparison with the analogs without any substituents on the carbazole unit' [1].

Electrochromic polymers Redox stability Polyamide/polyimide

Processability Advantage: Melting Point and Organic Solvent Solubility vs. Unsubstituted 9H-Carbazole

3,6-Dimethoxy-9H-carbazole exhibits a melting point of 120 °C and is readily soluble in benzene, chloroform, and dichloromethane . By contrast, the parent 9H-carbazole scaffold displays a melting point of 245 °C and is practically insoluble in water, with limited solubility restricted to acetone and hot ethanol . The 125 °C reduction in melting point—achieved through methoxy substitution without introducing halogen or thermally labile groups—significantly broadens the compound's compatibility with solution-processing techniques such as spin-coating, inkjet printing, and solution casting, which are essential for organic electronic device fabrication. Furthermore, the compound's solubility in chlorinated and aromatic solvents aligns with the solvent systems commonly employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) used to elaborate this building block into functional materials [1].

Processability Melting point depression Solubility profile

Highest-Value Application Scenarios for 3,6-Dimethoxy-9H-carbazole Based on Demonstrated Quantitative Differentiation


Deep-Blue Thermally Activated Delayed Fluorescence (TADF) OLED Emitter Development

3,6-Dimethoxy-9H-carbazole is the donor building block of choice for constructing deep-blue TADF emitters where maximum external quantum efficiency and minimal efficiency roll-off are critical. As demonstrated by the DMOC-DPS emitter (EQE 14.5%, CIE 0.16, 0.16), the dimethoxy substitution on the carbazole donor yields a 46% relative EQE improvement over the tert-butyl-substituted analog (EQE 9.9%) by narrowing ΔE_ST and shortening the excited-state lifetime [1]. Research laboratories and OLED material manufacturers developing blue-emitting TADF compounds for display and lighting applications should procure 3,6-dimethoxy-9H-carbazole specifically, rather than 3,6-di‑tert‑butyl-9H-carbazole or unsubstituted carbazole, to access this demonstrated efficiency advantage.

Electrochromic Polymers and Durable Redox-Active Coatings

The methoxy groups at C-3 and C-6 simultaneously block the sites of irreversible oxidative dimerization and donate electron density to stabilize the cation-radical intermediate, conferring reversible electrochemical switching behaviour that is categorically absent in unsubstituted carbazole polymers. Polyamides and polyimides incorporating 3,6-dimethoxycarbazole pendants exhibit fully reversible multi-cycle CV with strong colour contrast (colourless → yellowish-green → blue), high glass-transition temperatures (237–313 °C), and thermal stability exceeding 450 °C [1]. Industrial developers of electrochromic smart windows, anti-glare mirrors, and electrochemical displays should procure 3,6-dimethoxy-9H-carbazole as the mandatory monomer to ensure device cycle life, as unsubstituted carbazole-based polymers fail through irreversible cross-linking within the first few electrochemical cycles.

Solid-State Dye-Sensitized Solar Cell (ss-DSSC) Hole Transport Layers

For ss-DSSC hole-transporting materials, the 3,6-disubstituted carbazole scaffold delivers nearly double the power conversion efficiency of the 2,7-disubstituted regioisomer (PCE 0.34% vs. 0.18%), driven by a 0.4 eV deeper HOMO level (−5.1 eV vs. −4.7 eV) that improves energy-level alignment with the sensitizer and superior pore filling in mesoporous TiO₂ [1]. While absolute PCE values in this study reflect unoptimized proof-of-concept devices, the 1.89× relative improvement establishes the 3,6-substitution pattern as the preferred architecture. Researchers fabricating carbazole-based HTMs for ss-DSSCs should select 3,6-dimethoxy-9H-carbazole over 2,7-dimethoxy-9H-carbazole as the core building block to maximize pore infiltration and photovoltaic output.

Perovskite Solar Cell Self-Assembled Monolayer (SAM) Precursor Synthesis

3,6-Dimethoxy-9H-carbazole serves as the essential synthetic precursor to MeO-2PACz ([2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid), a leading carbazole-based self-assembled monolayer (SAM) hole-transport material for inverted perovskite solar cells. MeO-2PACz-based devices have demonstrated a power conversion efficiency of 15.07% compared to 8.69% for PEDOT:PSS-based control devices, while co-assembled MeO-2PACz/PTZ2 monolayers have enabled PCE values reaching 24.01% with 90.6% efficiency retention after 2,160 hours [1]. The methoxy substitution pattern on the carbazole core is structurally essential to MeO-2PACz—replacing 3,6-dimethoxy-9H-carbazole with unsubstituted or alkyl-substituted carbazole would produce a different SAM molecule with altered HOMO level, surface anchoring geometry, and interfacial charge extraction kinetics. Laboratories and manufacturers synthesizing carbazole-based SAM materials for high-efficiency perovskite photovoltaics must procure 3,6-dimethoxy-9H-carbazole specifically to access the MeO-2PACz molecular architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dimethoxy-9H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.